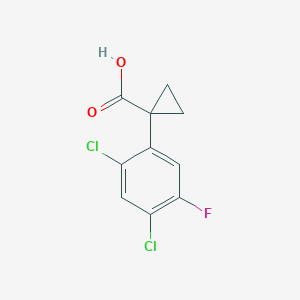
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by its cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring The phenyl ring is substituted with two chlorine atoms and one fluorine atom, making it a halogenated aromatic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carboxylic acid group. One common method is the reaction of 2,4-dichloro-5-fluorobenzyl chloride with diazomethane to form the cyclopropane ring. This intermediate is then oxidized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Advanced catalytic systems and optimized reaction conditions are employed to achieve efficient synthesis. The use of microreactor technology can enhance reaction rates and selectivity, making the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogens.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, alcohols, and other functionalized aromatic compounds.
科学的研究の応用
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The halogenated phenyl ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but lacks chlorine atoms.
1-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but lacks fluorine atom.
1-(2,4-Dichloro-5-fluorophenyl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the cyclopropane ring and carboxylic acid group makes it a versatile compound for various applications.
特性
分子式 |
C10H7Cl2FO2 |
|---|---|
分子量 |
249.06 g/mol |
IUPAC名 |
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2FO2/c11-6-4-7(12)8(13)3-5(6)10(1-2-10)9(14)15/h3-4H,1-2H2,(H,14,15) |
InChIキー |
FOIXLDMUGATBPV-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=C(C=C2Cl)Cl)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



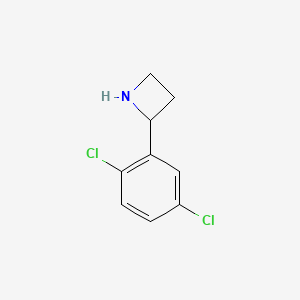

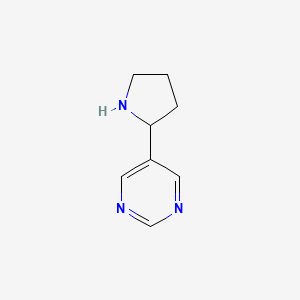


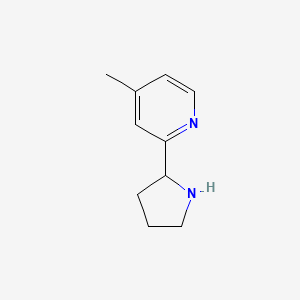
![5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13536350.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)
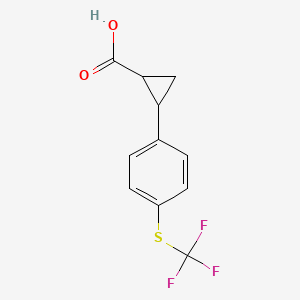
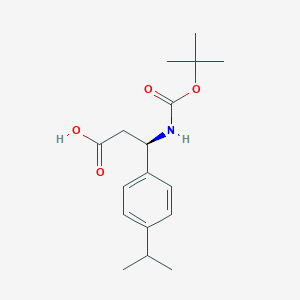
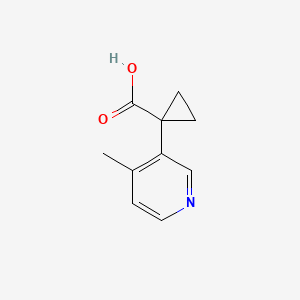
![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)

